

# 3-Ethylbenzophenone: A Comprehensive Technical Review of its Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethylbenzophenone**

Cat. No.: **B196072**

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## Introduction

**3-Ethylbenzophenone**, with the IUPAC name (3-ethylphenyl)(phenyl)methanone, is an aromatic ketone. While not as extensively studied as its parent compound, benzophenone, it holds significance as a known impurity and a photodegradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. An understanding of its chemical properties, structure, and synthesis is crucial for quality control in pharmaceutical manufacturing and for researchers studying the degradation pathways of related active pharmaceutical ingredients. This technical guide provides a detailed overview of the core chemical characteristics and experimental protocols associated with **3-Ethylbenzophenone**.

## Chemical Structure and Identification

**3-Ethylbenzophenone** is a disubstituted benzophenone with an ethyl group at the meta-position of one of the phenyl rings.

Identifier	Value
IUPAC Name	(3-ethylphenyl)(phenyl)methanone <a href="#">[1]</a>
Synonyms	3-Ethylbenzophenone, m-Ethylbenzophenone
CAS Number	66067-43-4 <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <a href="#">[2]</a>
SMILES	CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 <a href="#">[1]</a>
InChI	InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3 <a href="#">[1]</a>

## Physicochemical Properties

The physicochemical properties of **3-Ethylbenzophenone** are summarized in the table below. It is a colorless to pale yellow oily liquid under standard conditions.

Property	Value	Source
Molecular Weight	210.27 g/mol	PubChem
Physical State	Liquid / Oil	ChemicalBook
Color	Colorless to pale yellow	ChemicalBook
Boiling Point	320-333 °C (at atmospheric pressure)	European Patent Office
Density	1.049 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook
Solubility	Slightly soluble in chloroform and methanol	ChemicalBook
XLogP3-AA (Computed)	4.1	PubChem <a href="#">[2]</a>
Kovats Retention Index (non-polar)	1826	PubChem <a href="#">[2]</a>

## Experimental Protocols

## Synthesis of 3-Ethylbenzophenone

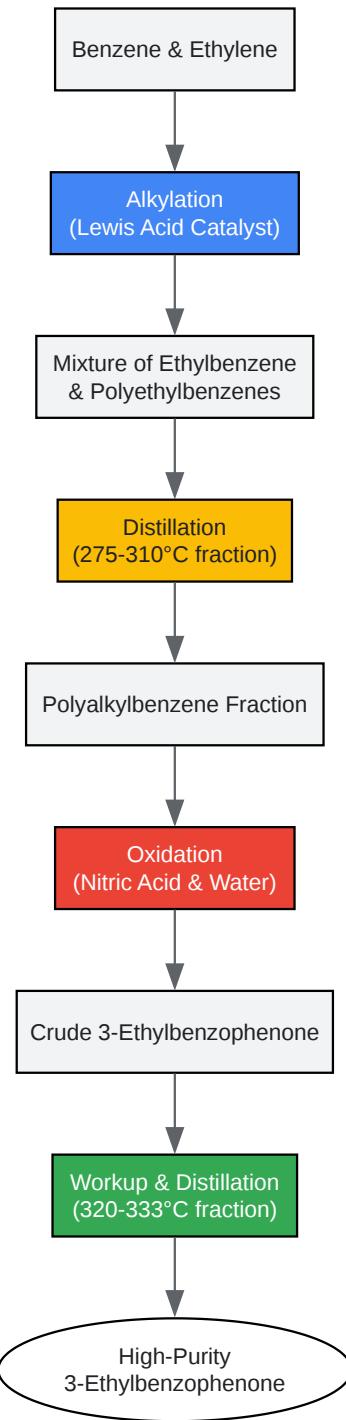
Two primary synthetic routes for **3-Ethylbenzophenone** are described in the literature: a multi-step industrial process and the classical Friedel-Crafts acylation.

### 1. Synthesis via Alkylation of Benzene and Subsequent Oxidation

This method, detailed in European Patent EP 0 215 439 A2, is suitable for large-scale production.

- Step 1: Alkylation. Benzene is alkylated with ethylene in the presence of an alkylating catalyst (e.g., a Lewis acid like aluminum chloride) to produce a mixture of ethylbenzene and polyethylbenzenes.
- Step 2: Distillation. The resulting mixture is distilled to isolate a fraction with a boiling point range of 275 to 310°C under atmospheric pressure. This fraction is rich in 1,1-diphenylethane isomers and other polyalkylbenzenes.
- Step 3: Oxidation. The isolated fraction is heated with a mixture of nitric acid and water. The typical reaction temperature is between 30 and 150°C. This step selectively oxidizes the benzylic carbon of the ethylphenyl group to a ketone.
- Step 4: Workup and Purification. After the reaction, the oil layer is separated from the aqueous nitric acid layer. The organic phase is then washed, potentially with a basic solution to remove nitro compound by-products, and purified by distillation. High-purity **3-ethylbenzophenone** is collected in the fraction boiling between 320 and 333°C. A purity of 95% was reported, with minimal presence of ortho- and para-isomers.

## Industrial Synthesis of 3-Ethylbenzophenone

[Click to download full resolution via product page](#)Industrial Synthesis of **3-Ethylbenzophenone**

## 2. Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones.<sup>[3]</sup> For **3-Ethylbenzophenone**, this would involve the reaction of ethylbenzene with benzoyl chloride.

- Materials: Anhydrous ethylbenzene, benzoyl chloride, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
- Procedure:
  - In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a system to manage HCl gas evolution, the Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) is suspended in an excess of anhydrous ethylbenzene or an inert solvent like dichloromethane under an inert atmosphere.
  - The mixture is cooled in an ice bath.
  - Benzoyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction is typically exothermic.
  - After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.
- Workup:
  - The reaction is quenched by carefully pouring the mixture onto crushed ice, often containing concentrated HCl, to decompose the aluminum chloride complex.
  - The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
  - The combined organic layers are washed sequentially with dilute acid, water, a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.
  - The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.

- Purification: The crude product is a mixture of ortho-, meta-, and para-isomers. The desired **3-ethylbenzophenone** (meta-isomer) can be separated from the other isomers and by-products by column chromatography on silica gel.<sup>[4]</sup> The ethyl group is an ortho-, para-director, so the para-isomer is expected to be the major product, with the meta-isomer forming in smaller amounts.<sup>[4]</sup>

## Spectroscopic Data

Detailed experimental spectra for **3-Ethylbenzophenone** are not readily available in public databases. However, the expected spectral characteristics can be inferred from its structure and data for similar compounds like benzophenone and 4-ethylbenzophenone.

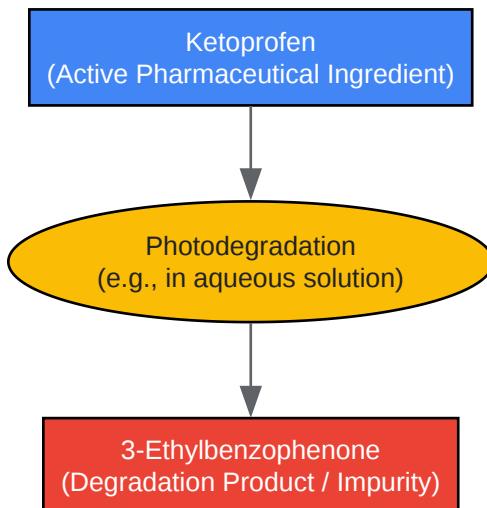
Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Complex multiplets in the range of 7.2-7.8 ppm. The protons on the unsubstituted phenyl ring will likely appear as two multiplets. The protons on the ethyl-substituted ring will show more complex splitting patterns.</li><li>- Ethyl Group Protons: A quartet around 2.7 ppm (<math>\text{CH}_2</math>) and a triplet around 1.3 ppm (<math>\text{CH}_3</math>).[4]</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A peak in the range of 190-200 ppm.[5]</li><li>- Aromatic Carbons: Multiple peaks in the <math>\text{sp}^2</math> region (120-145 ppm).[5]</li><li>- Aliphatic Carbons: Two peaks in the aliphatic region (0-40 ppm) corresponding to the ethyl group carbons. [5]</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C=O Stretch: A strong absorption band around 1650-1660 <math>\text{cm}^{-1}</math>. This is characteristic of a diaryl ketone.[4]</li><li>- Aromatic C-H Stretch: Peaks above 3000 <math>\text{cm}^{-1}</math>.</li><li>- Aliphatic C-H Stretch: Peaks just below 3000 <math>\text{cm}^{-1}</math> (around 2900-2975 <math>\text{cm}^{-1}</math>).[4]</li><li>- C=C Aromatic Ring Stretch: Peaks around 1600 and 1500 <math>\text{cm}^{-1}</math>.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): A peak at <math>\text{m/z} = 210</math>.</li><li>- Major Fragments: Expected fragments include those corresponding to the benzoyl cation (<math>\text{m/z} = 105</math>) and the ethylphenyl cation (<math>\text{m/z} = 105</math>), as well as loss of the ethyl group (<math>\text{m/z} = 181</math>).</li></ul>

## Biological Relevance and Logical Relationships

**3-Ethylbenzophenone** is primarily of interest in the pharmaceutical industry as an impurity and degradation product of Ketoprofen. The structural similarity is evident, with Ketoprofen being the  $\alpha$ -methylcarboxylic acid derivative of **3-ethylbenzophenone**. Photodegradation of

Ketoprofen in aqueous solutions can lead to the formation of **3-ethylbenzophenone** through decarboxylation.

#### Relationship of 3-Ethylbenzophenone to Ketoprofen



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#### Relationship of **3-Ethylbenzophenone** to Ketoprofen

## Conclusion

**3-Ethylbenzophenone** is a well-characterized aromatic ketone with established synthetic routes and understood physicochemical properties. While it does not have direct applications, its role as a significant impurity and degradation product of Ketoprofen makes its study essential for drug development and quality assurance professionals. The experimental protocols provided herein offer a basis for its synthesis and purification, which are critical for obtaining reference standards for analytical method development and validation. Further research to publish detailed experimental spectroscopic data would be a valuable contribution to the scientific literature.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)